

# Effect of wet-end chemistry and pH on AKD sizing performance.

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## Compound of Interest

Compound Name: ALKYL KETENE DIMER

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## Technical Support Center: AKD Sizing Performance

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols concerning the effect of wet-end chemistry and pH on **Alkyl Ketene Dimer** (AKD) sizing performance.

### Troubleshooting Guide

This guide addresses common problems encountered during AKD sizing experiments in a question-and-answer format.

**Question:** Why is my sizing performance poor (high water absorption) despite using the recommended AKD dosage?

**Answer:** Inadequate sizing is a frequent issue with multiple potential causes related to wet-end chemistry beyond just the AKD dosage.<sup>[1]</sup> Consider the following factors:

- **Incorrect pH:** AKD is most effective in a neutral to slightly alkaline environment.<sup>[1]</sup> If the pH is too low (acidic), the reactive  $\beta$ -lactone ring in the AKD molecule may hydrolyze before it can react with cellulose fibers, and the emulsion can become unstable.<sup>[2]</sup>
- **Poor Retention:** The AKD emulsion particles must be retained on the pulp fibers to be effective. Low retention of fines and fillers, where AKD tends to accumulate, can lead to a

loss of sizing agent into the white water.[3][4] This can cause sizing variability and deposits on machinery.[1]

- **Insufficient Curing:** AKD requires sufficient heat during the drying process to melt, spread over the fiber surfaces, and react with cellulose.[5][6] Inadequate drying temperature or time will result in an incomplete reaction and poor sizing development.[1]
- **Interfering Chemicals:** Other additives in the wet-end can negatively interact with AKD. Anionic additives, often referred to as "anionic trash," can destabilize the typically cationic AKD emulsion.[2] The order of chemical addition is also critical; for instance, adding alum before AKD can hinder performance.[3]

Question: What is causing waxy deposits on our lab equipment and in the final paper sheet?

Answer: The formation of deposits is often linked to the stability and retention of the AKD emulsion.[1]

- **Poor Emulsion Stability:** If the AKD emulsion is not stable due to improper preparation, storage, or interaction with other chemicals, it can break, causing AKD particles to agglomerate and form larger deposits.[1][7]
- **Overdosing and Low Retention:** Adding excessive AKD or having poor retention can lead to a high concentration of un-retained AKD circulating in the system.[1][4] These free particles can then agglomerate and deposit on machine surfaces or form spots in the paper.[7]
- **AKD Hydrolysis:** At the alkaline pH of the wet end, AKD can hydrolyze into a corresponding ketone.[8] This waxy ketone byproduct contributes little to sizing but can cause slippery paper and form deposits.[8][9]

Question: Our sizing results are inconsistent from one experiment to another. What could be the cause?

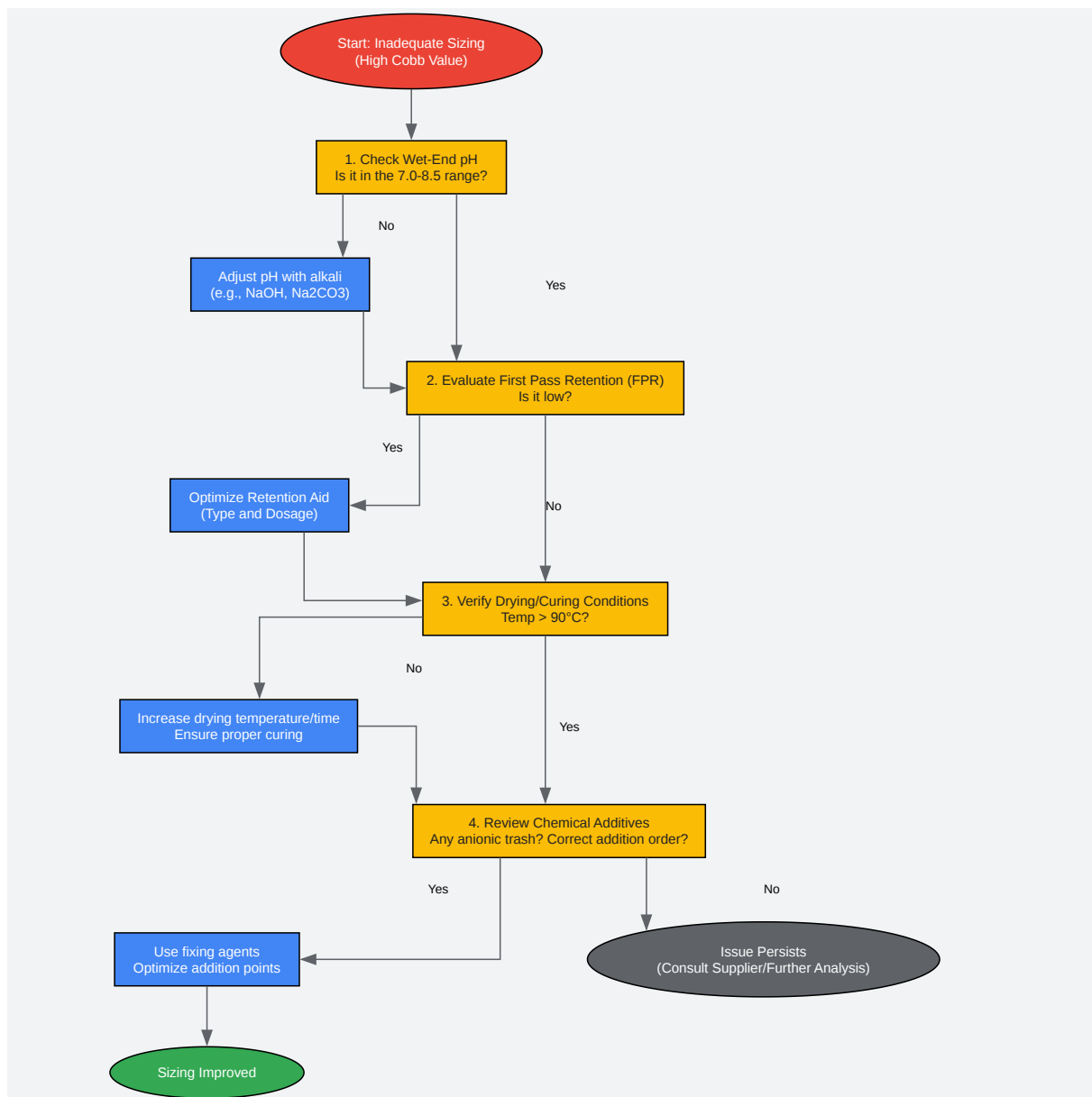
Answer: Variability in sizing often points to fluctuating wet-end conditions.

- **pH and Alkalinity Swings:** The chemical reactivity of AKD is highly dependent on pH.[3] Fluctuations in the pH of the pulp slurry will lead to inconsistent reaction efficiency. Alkalinity, which buffers the system, is also important for maintaining a stable pH.[3]

- Changes in Furnish: Different types of pulp (hardwood, softwood, recycled) interact with AKD differently.[2] Recycled fibers can be particularly challenging due to contaminants and residual chemicals.[2] The content of fine fibers can also impact results, as fines have a large surface area and tend to absorb a high proportion of the AKD.[3]
- Water Hardness: The ionic content of the process water can affect the stability of the AKD emulsion.[1] Generally, soft water is preferred for better sizing efficiency.[1]

## Logical Troubleshooting Workflow for Poor AKD Sizing

The following diagram outlines a step-by-step process for diagnosing common AKD sizing issues.



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Caption: A flowchart for diagnosing and resolving poor AKD sizing performance.

## Frequently Asked Questions (FAQs)

What is the optimal pH for AKD sizing?

AKD sizing is most effective in a neutral to slightly alkaline pH range.[1] Optimal performance is typically observed between pH 7.5 and 8.5.[3] Below pH 6.0, the sizing reaction is minimal, and the agent may fail completely.[3][5] The rate of sizing development increases as the pH is raised from 6.5 to 8.5, with most benefits achieved by pH 7.5.[10]

How does alkalinity influence AKD performance?

Alkalinity, primarily from bicarbonate ions ( $\text{HCO}_3^-$ ), plays a crucial supportive role in AKD sizing. Its benefits include:

- pH Buffering: It helps maintain the pH in the optimal range for the AKD reaction.[3]
- Promoting Retention: Bicarbonate ions can enhance the retention of AKD on fibers.[3]
- Fiber Swelling: It encourages the swelling of cellulose fibers, which exposes more hydroxyl (-OH) groups for the AKD to bond with.[3] A recommended alkalinity level in the whitewater is 100-150 ppm (as  $\text{CaCO}_3$ ).[10]

What is AKD hydrolysis and why is it a problem?

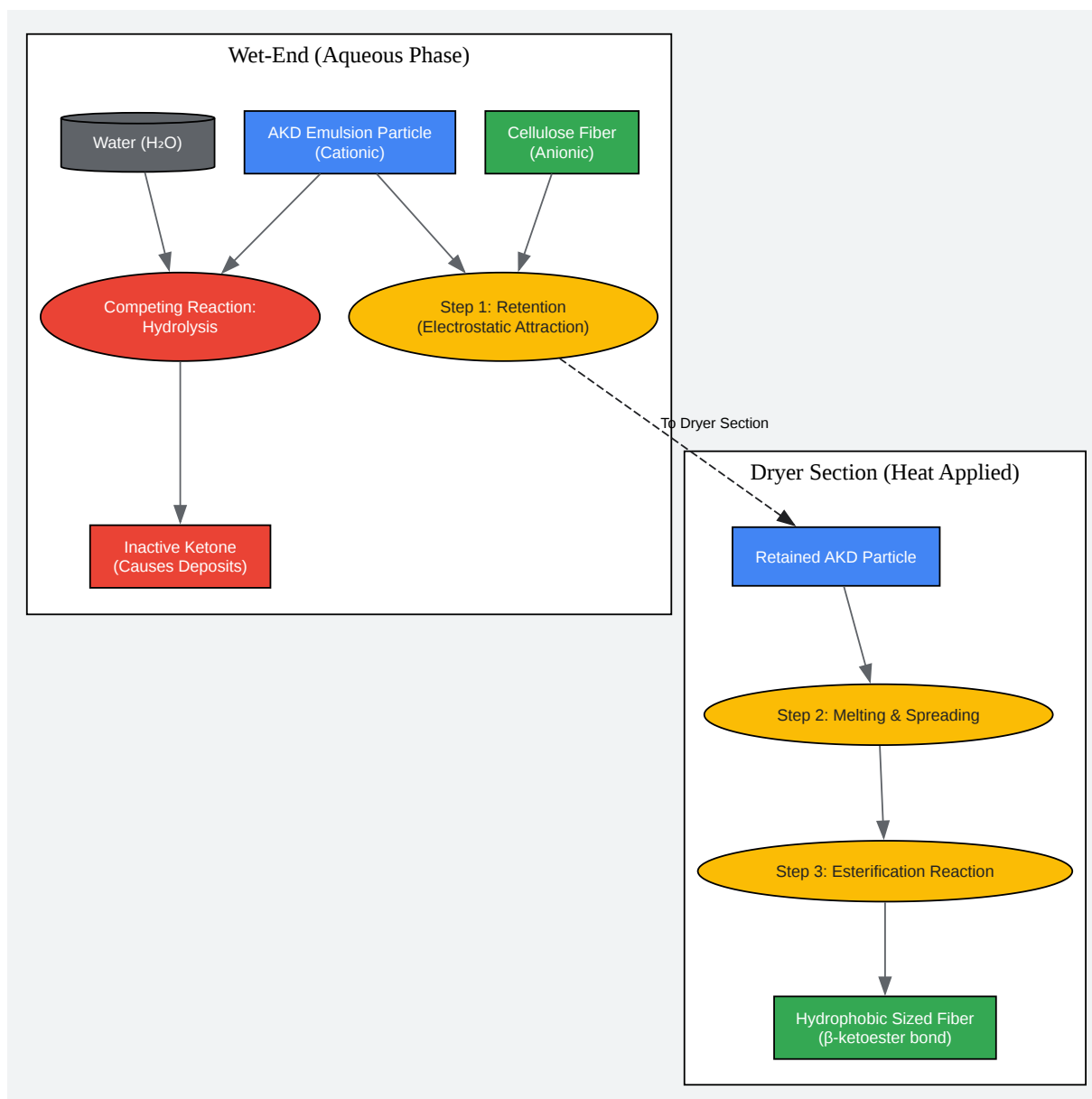
AKD is a reactive chemical that is designed to form a covalent  $\beta$ -ketoester bond with the hydroxyl groups of cellulose, making the paper hydrophobic.[4][11] However, AKD can also react with water in a competing reaction called hydrolysis.[11] This reaction is accelerated by high pH and temperature.[8] Hydrolysis converts the AKD into an unstable  $\beta$ -keto acid, which then decarboxylates to form a dialkyl ketone.[12] This ketone byproduct provides very little water resistance and can lead to problems like slippery paper and waxy deposits on equipment.[8][9]

## Summary of Wet-End Chemistry Effects on AKD Sizing

Parameter	Optimal Range/Condition	Effect of Sub-Optimal Condition	Key Considerations
pH	7.0 - 8.5[3]	< 6.5: Premature hydrolysis, emulsion instability, poor sizing. [2] > 9.0: Increased rate of wasteful hydrolysis.[8]	Tightly control pH; most gains are seen by pH 7.5.[10]
Alkalinity	100 - 150 ppm (as CaCO <sub>3</sub> )[10]	Low alkalinity can lead to poor pH stability and reduced efficiency.	Bicarbonate ions act as a catalyst and buffer.[3]
Retention Aids	Optimized based on system charge	Low retention leads to AKD loss, deposits, and poor sizing.[3] Overuse can be costly and inefficient.[2]	Cationic polymers (e.g., CPAM) are often used to improve retention on anionic fibers.[2]
Fillers (CaCO <sub>3</sub> )	Varies; common in alkaline systems	High surface area of fillers competes with fibers for AKD, increasing demand.[3] PCC can catalyze hydrolysis.[13]	PCC loading has been observed to increase overall AKD retention. [14]
Alum	Low levels (< 3 kg/mt)[10]	High levels are detrimental.[10] Addition before AKD can reduce retention. [3]	Can be beneficial for controlling anionic trash.[10]
Temperature	Governed by drying section	Wet-End: High temps can accelerate hydrolysis.[5][8] Drying: Insufficient temp leads to poor curing.[1]	A balance is needed to ensure proper curing without excessive hydrolysis.

## AKD Sizing Mechanism and Interactions

The following diagram illustrates the key chemical reactions and physical processes involved in AKD sizing at the wet-end.



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Caption: The mechanism of AKD sizing, from wet-end retention to covalent bonding.

## Experimental Protocols

### Protocol 1: Evaluation of AKD Sizing Performance using the Cobb Test

Objective: To quantify the water resistance of handsheets sized with AKD by measuring water absorptiveness according to a modified TAPPI T 441 om-04 standard.

Materials & Equipment:

- Pulp slurry of known consistency
- AKD emulsion
- Retention aid solution (e.g., 0.1% CPAM)
- pH meter and adjustment chemicals (e.g., 0.1M NaOH, 0.1M H<sub>2</sub>SO<sub>4</sub>)
- Handsheet former
- Drying equipment (e.g., drum dryer or drying rings)
- Cobb sizing tester
- Blotting paper
- Analytical balance (to 0.001 g)
- Stopwatch

Methodology:

- Stock Preparation: Prepare a pulp slurry (e.g., 10g oven-dry pulp in 1L deionized water). Adjust the pH to the desired experimental value (e.g., 7.5) using pH adjustment chemicals.
- Chemical Addition: While stirring, add the AKD emulsion at the desired dosage (e.g., 0.15% based on dry pulp weight). Allow it to mix for a specified time (e.g., 2 minutes).



- Add the retention aid solution and mix for a shorter duration (e.g., 30 seconds).
- Handsheet Formation: Immediately form a handsheet of a specified grammage (e.g., 60 g/m<sup>2</sup>) using the handsheet former.
- Pressing and Drying: Press the wet handsheet to remove excess water. Dry the sheet under controlled conditions to simulate the paper machine's drying section. This "curing" step is critical. A common lab practice is to dry the sheet in an oven at 105°C for 10 minutes to accelerate the sizing effect.[5]
- Conditioning: Condition the dried handsheet at a standard temperature and humidity (e.g., 23°C, 50% RH) for at least 24 hours.
- Cobb Test: a. Weigh the conditioned handsheet to the nearest 0.001 g (W1). b. Clamp the sheet in the Cobb tester with the test side up. c. Pour 100 mL of deionized water into the cylinder and start the stopwatch. The standard test time is 60 seconds (Cobb<sub>60</sub>).[15] d. After the specified time, pour out the water, unclamp the sheet, and quickly place it on a sheet of dry blotting paper with the wet side up. e. Place another sheet of blotting paper on top and use a heavy roller to blot the excess water with a single forward and backward motion. f. Immediately fold the sheet with the wet side inward and weigh it again (W2).
- Calculation: The Cobb value (in g/m<sup>2</sup>) is calculated as:  $Cobb = (W2 - W1) * 100$ . A lower Cobb value indicates better water resistance and more effective sizing.

## Protocol 2: Determination of AKD Retention by Gas Chromatography (GC)

Objective: To quantify the amount of AKD retained in the paper sheet. This is an advanced protocol requiring specialized analytical equipment.[14]

Materials & Equipment:

- Sized paper samples (from Protocol 1)
- Soxhlet extraction apparatus
- Extraction solvent (e.g., Dichloromethane)

- Internal standard (e.g., Heptadecanoic acid)
- Derivatization agent (e.g., BSTFA)
- Gas chromatograph with a Flame Ionization Detector (GC-FID)
- Volumetric flasks, pipettes, and vials

#### Methodology:

- **Sample Preparation:** Accurately weigh a portion of the sized paper sample.
- **Extraction:** Perform a Soxhlet extraction on the paper sample for several hours using a suitable solvent to extract the unreacted AKD and its hydrolysis product (ketone).[4]
- **Saponification (for reacted AKD):** To measure the reacted (bound) AKD, the extracted paper fibers must be saponified (hydrolyzed under alkaline conditions) to break the ester bond between AKD and cellulose. The resulting fatty acids are then extracted.
- **Derivatization:** The extracted components are derivatized to make them volatile for GC analysis. This involves reacting them with an agent like BSTFA to convert them into silyl esters.
- **GC Analysis:** Inject a known volume of the derivatized sample into the GC-FID. The components will separate based on their boiling points and retention times.
- **Quantification:** By comparing the peak areas of the AKD-derived components to the peak area of a known amount of internal standard, the concentration of retained and reacted AKD in the original paper sample can be calculated.[14] This allows for a precise understanding of how wet-end conditions affect not just sizing performance, but the actual retention and reaction efficiency of the sizing agent.

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